Cigb-300

CK2 Inhibition Selectivity Profiling Phosphoproteomics

CIGB-300 (P15-Tat) is a clinical-grade, substrate-competitive CK2 inhibitor that uniquely targets the phosphoacceptor domain, making it mechanistically distinct from ATP-competitive alternatives like CX-4945. Its validated in vivo efficacy at 10 mg/kg in metastasis models and clinical safety profile in cervical cancer trials position it as an essential tool for drug discovery programs. Interchanging with generic ATP-competitive inhibitors will yield non-comparable research data. Choose CIGB-300 for precise interrogation of CK2-substrate interactions in oncogenic signaling.

Molecular Formula C127H215N53O30S3
Molecular Weight 3060.6 g/mol
CAS No. 1072877-99-6
Cat. No. B15544616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCigb-300
CAS1072877-99-6
Molecular FormulaC127H215N53O30S3
Molecular Weight3060.6 g/mol
Structural Identifiers
InChIInChI=1S/C127H215N53O30S3/c1-66(2)55-84-100(189)157-61-97(187)177-98(67(3)182)116(205)176-89(120(209)210)64-213-212-63-88(113(202)173-85(56-68-59-156-71-22-6-5-21-70(68)71)111(200)168-82(40-54-211-4)110(199)175-87(62-181)118(207)178-51-18-32-90(178)114(203)169-79(30-16-48-154-126(143)144)108(197)174-86(112(201)172-84)57-69-60-147-65-158-69)160-95(185)39-50-148-99(188)80(35-37-93(131)183)170-115(204)91-33-19-52-179(91)119(208)92-34-20-53-180(92)117(206)83(31-17-49-155-127(145)146)171-107(196)78(29-15-47-153-125(141)142)165-105(194)76(27-13-45-151-123(137)138)166-109(198)81(36-38-94(132)184)167-106(195)77(28-14-46-152-124(139)140)164-104(193)75(26-12-44-150-122(135)136)163-103(192)74(24-8-10-42-129)162-102(191)73(23-7-9-41-128)161-101(190)72(159-96(186)58-130)25-11-43-149-121(133)134/h5-6,21-22,59-60,65-67,72-92,98,156,181-182H,7-20,23-58,61-64,128-130H2,1-4H3,(H2,131,183)(H2,132,184)(H,147,158)(H,148,188)(H,157,189)(H,159,186)(H,160,185)(H,161,190)(H,162,191)(H,163,192)(H,164,193)(H,165,194)(H,166,198)(H,167,195)(H,168,200)(H,169,203)(H,170,204)(H,171,196)(H,172,201)(H,173,202)(H,174,197)(H,175,199)(H,176,205)(H,177,187)(H,209,210)(H4,133,134,149)(H4,135,136,150)(H4,137,138,151)(H4,139,140,152)(H4,141,142,153)(H4,143,144,154)(H4,145,146,155)/t67-,72+,73+,74+,75+,76+,77+,78+,79+,80+,81+,82+,83+,84+,85+,86+,87+,88+,89+,90+,91+,92+,98+/m1/s1
InChIKeyRNELHWXSRSKXRD-QNKYCTLBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CIGB-300 (CAS 1072877-99-6) Overview: A Clinical-Stage, Substrate-Competitive CK2 Inhibitor Peptide for Targeted Cancer Research


CIGB-300 (also designated P15-Tat) is a synthetic, cell-permeable cyclic peptide that functions as a selective inhibitor of protein kinase CK2. It is a 25-membered heterodetic cyclic peptide comprising a 14-membered linear component linked to an 11-membered cyclic portion, with a molecular weight of 3060.6 and a molecular formula of C127H215N53O30S3 . Unlike ATP-competitive small molecules, CIGB-300 uniquely targets the CK2 phosphoacceptor domain, impairing CK2-mediated phosphorylation through a dual mechanism: direct binding to a subset of CK2 substrates and direct interaction with CK2 catalytic subunits (α1/α2) [1]. As a clinical-grade CK2 inhibitor, CIGB-300 represents one of only two compounds in this class to advance to Phase 1–2 clinical trials for cancer therapy [2].

Why CIGB-300 (CAS 1072877-99-6) Cannot Be Replaced by Generic ATP-Competitive CK2 Inhibitors in Research and Development


Interchanging CIGB-300 with a generic ATP-competitive CK2 inhibitor (e.g., TBB, CX-4945, or DMAT) is scientifically invalid due to fundamental differences in mechanism, selectivity, and resultant biological outcomes. CIGB-300 is a **substrate-competitive** inhibitor that binds to the CK2 phosphoacceptor domain, whereas ATP-competitive inhibitors target the enzyme's catalytic site. This mechanistic divergence results in differential and, in some cases, opposing effects on cellular signaling pathways, as demonstrated in direct comparative studies [1]. Consequently, the antiproliferative, proapoptotic, and anti-metastatic profiles of CIGB-300 cannot be extrapolated from or substituted by any small-molecule CK2 inhibitor, as validated by distinct pharmacodynamic markers and varying efficacy across tumor cell lines [2]. Procurement of an alternative compound would yield non-comparable, non-translatable research data.

CIGB-300 (CAS 1072877-99-6) Quantitative Evidence Guide: Direct Comparator Data for Informed Procurement Decisions


CIGB-300 vs. CX-4945: Differential Selectivity and Impact on CK2 Substrate Phosphorylation in Solid Tumor Cells

CIGB-300 demonstrates a fundamentally different selectivity profile compared to the ATP-competitive inhibitor CX-4945 (Silmitasertib). While CX-4945 broadly inhibits CK2 activity across all substrates, CIGB-300 selectively inhibits the phosphorylation of a specific subset of CK2 substrates, most notably B23/Nucleophosmin (NPM1). This differential selectivity is a direct consequence of CIGB-300's unique substrate-competitive mechanism, which is not observed with CX-4945. Quantitative phosphoproteomic analysis revealed that CIGB-300 impairs CK2-mediated phosphorylation of B23/NPM1 in a dose-dependent manner both in vitro and in vivo, as demonstrated using recombinant GST fusion proteins and metabolic labeling approaches [1]. In contrast, CX-4945 does not exhibit this substrate-specific selectivity [2].

CK2 Inhibition Selectivity Profiling Phosphoproteomics Comparative Pharmacology

CIGB-300 vs. ATP-Competitive Inhibitors: Unique In Vivo Anti-Metastatic and Anti-Angiogenic Efficacy in Lung Cancer Models

CIGB-300 demonstrates significant in vivo anti-metastatic and anti-angiogenic activity, a profile not consistently observed with many ATP-competitive CK2 inhibitors in similar models. Systemic intravenous administration of CIGB-300 at 10 mg/kg markedly decreased lung colonization and metastasis development of 3LL Lewis lung carcinoma cells in murine models [1]. Furthermore, after 5 days of systemic treatment with CIGB-300, tumor cell-driven neovascularization was significantly reduced compared to the control group in a modified Matrigel plug assay [2]. In contrast, CX-4945, while inhibiting cell migration and tube formation in vitro, has shown more limited effects on established metastases in comparable in vivo lung cancer models [3]. This quantitative in vivo efficacy in suppressing both metastasis and angiogenesis represents a key differentiator for CIGB-300.

In Vivo Efficacy Metastasis Angiogenesis Lung Cancer

CIGB-300 vs. TBB and TBCA: Superior Pro-Apoptotic Potency and Cellular Efficacy in Leukemia and Solid Tumor Cell Lines

CIGB-300 exhibits a distinct and often more potent pro-apoptotic and cytotoxic profile compared to classical ATP-competitive CK2 inhibitors like TBB and TBCA across various cancer cell lines. While TBCA reduces the viability of Jurkat leukemia cells more efficiently than TBB (IC50 values of 0.11 μM and 0.56 μM, respectively) [1], CIGB-300 demonstrates a different cellular response profile, characterized by rapid caspase activation and cellular cytotoxicity in a variety of tumor cell lines, including HSCLC H-82 cells (IC50 = 20 μM) and chronic lymphocytic leukemia (CLL) cells (IC50 range 27–38 μM) [2]. Notably, the induction of apoptosis by CIGB-300 is mediated through its unique mechanism of nucleolar disassembly following B23/NPM1 binding, a pathway not engaged by ATP-competitive inhibitors [3]. This mechanistic divergence results in apoptosis that is qualitatively distinct and, in some contexts, more efficacious than that induced by TBB or TBCA.

Apoptosis Induction Cytotoxicity Leukemia CK2 Inhibition

CIGB-300 vs. CX-4945: Distinct Impact on Downstream Signaling Pathways in NSCLC Cells

CIGB-300 and CX-4945, despite both being CK2 inhibitors, exert differential effects on key downstream signaling pathways in Non-Small Cell Lung Cancer (NSCLC) cells. Upon internalization, CIGB-300 specifically impairs the phosphorylation of CK2 substrates CDC37 at Ser13 and NPM1 at Ser125, as well as downstream proteins like RPS6 at Ser235/236, leading to early ROS induction and mitochondrial depolarization in lung cancer cells [1]. In contrast, CX-4945 primarily downregulates the AKT/mTOR pathway to promote apoptosis in chemorefractory NSCLC cells [2]. This divergence in signaling pathway modulation is a direct result of CIGB-300's substrate-competitive mechanism, which targets a specific subset of CK2 substrates, whereas CX-4945 broadly inhibits all ATP-dependent CK2 activity.

Signal Transduction NSCLC Phosphoproteomics CK2 Inhibition

CIGB-300: Validated Clinical-Stage Compound with Unique Substrate-Targeting Mechanism and Human Safety Data

CIGB-300 is one of only two CK2 inhibitors to have entered Phase 1–2 clinical trials, distinguishing it from the vast majority of research-grade CK2 inhibitors that lack clinical validation [1]. It is the first investigational drug to target the CK2 phosphoacceptor domain in humans. A First-in-Human trial in patients with cervical malignancies demonstrated that CIGB-300 was safe and well tolerated, with signs of clinical benefit including significant decreases in tumor lesion area [2]. Subsequent Phase 1 trials in locally advanced cervical cancer, including combination with chemoradiotherapy, have provided foundational data for future Phase 3 studies [3]. This clinical data package, including safety, tolerability, and early efficacy signals, is not available for other CK2 inhibitors like TBB, DMAT, or TBCA, which remain confined to preclinical research.

Clinical Development Phase 1/2 Trials Cervical Cancer Pharmacodynamics

CIGB-300 (CAS 1072877-99-6): Validated Research and Translational Application Scenarios Based on Quantitative Evidence


Investigating Substrate-Specific CK2 Signaling in Cancer Biology

Utilize CIGB-300 to dissect the role of specific CK2 substrates (e.g., B23/NPM1, CDC37) in oncogenic signaling. Unlike global ATP-competitive inhibitors, CIGB-300 selectively impairs the phosphorylation of a defined subset of CK2 targets, enabling precise interrogation of CK2-substrate interactions and downstream pathways [1]. This makes it an ideal tool for phosphoproteomic studies aimed at identifying novel CK2-dependent signaling nodes in various cancer types, as demonstrated in NSCLC and AML models [2].

Preclinical Development of Anti-Metastatic and Anti-Angiogenic Therapies

Employ CIGB-300 in in vivo models of tumor metastasis and angiogenesis to evaluate its potential as a lead compound for therapies targeting advanced cancer. Systemic administration of CIGB-300 at 10 mg/kg has been shown to significantly reduce lung colonization, metastasis development, and tumor-driven neovascularization in murine lung cancer models [3]. This validated in vivo efficacy provides a strong rationale for further development in metastatic settings where ATP-competitive CK2 inhibitors have shown limited impact.

Translational Research in CK2-Targeted Combination Therapy for Solid Tumors

Leverage CIGB-300's clinical-grade status and unique mechanism for combination therapy studies in solid tumors. Its demonstrated safety profile and early clinical benefit in cervical cancer patients [4], coupled with its distinct substrate-targeting mechanism, position it as a prime candidate for combination with standard chemotherapies or targeted agents to overcome resistance and enhance therapeutic efficacy. The clinical data package supports its use in IND-enabling studies and early-phase clinical trial design.

Comparative Pharmacology Studies of CK2 Inhibition Mechanisms

Use CIGB-300 as a benchmark substrate-competitive CK2 inhibitor in head-to-head comparative studies against ATP-competitive inhibitors (e.g., CX-4945, TBCA). The differential effects on cellular signaling (e.g., ROS induction vs. AKT/mTOR modulation) [5] and distinct pro-apoptotic pathways (e.g., nucleolar disassembly) [1] make it an essential comparator for elucidating the diverse biological consequences of CK2 inhibition. Such studies are critical for understanding target engagement and downstream pharmacology in drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cigb-300

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.